molecular formula C23H47N5O12 B10830323 Sch 21420 (sulfate)

Sch 21420 (sulfate)

Cat. No.: B10830323
M. Wt: 585.6 g/mol
InChI Key: YSAUSEGZFYICGG-MGAUJLSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch 21420 sulfate involves the alkylation of sisomicin with acetaldehyde and sodium cyanoborohydride in water with sulfuric acid . Another method involves the reaction of gentamicin B sulfate with N-(S-3-benzyloxycarbonylamino)-2-hydroxypropionylsuccinimide using triethylamine in a water-methanol-DMF mixture, followed by hydrogenation with hydrogen over palladium on carbon in methanol-water .

Industrial Production Methods

Industrial production methods for Sch 21420 sulfate are not extensively detailed in the available literature. the synthesis methods mentioned above can be scaled up for industrial production, ensuring the maintenance of reaction conditions and purity standards.

Chemical Reactions Analysis

Types of Reactions

Sch 21420 sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the molecule.

    Reduction: This reaction can modify the molecule’s structure by adding hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.

Comparison with Similar Compounds

Sch 21420 sulfate is compared with other aminoglycosides such as amikacin, gentamicin, netilmicin, sisomicin, and tobramycin . While it shares a similar antibacterial spectrum with these compounds, Sch 21420 sulfate exhibits unique properties:

List of Similar Compounds

  • Amikacin
  • Gentamicin
  • Netilmicin
  • Sisomicin
  • Tobramycin

Sch 21420 sulfate stands out due to its broad-spectrum activity and reduced toxicity, making it a valuable addition to the arsenal of aminoglycoside antibiotics.

Properties

Molecular Formula

C23H47N5O12

Molecular Weight

585.6 g/mol

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane

InChI

InChI=1S/C22H43N5O12.CH4/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);1H4/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1

InChI Key

YSAUSEGZFYICGG-MGAUJLSLSA-N

Isomeric SMILES

C.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O

Canonical SMILES

C.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O

Origin of Product

United States

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